1-[4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
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Overview
Description
1-[4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Preparation Methods
The synthesis of 1-[4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone involves multiple steps. One common method includes the reaction of 2-aminothiazole derivatives with appropriate reagents under controlled conditions. Industrial production methods often involve the use of solvents like chloroform and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring positions.
Scientific Research Applications
1-[4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes and chemical reaction accelerators.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
1-[4-[[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-8-13(22-14(16)17-8)12-7-21-15(19-12)18-11-5-3-10(4-6-11)9(2)20/h3-7H,1-2H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNJNRXYPVHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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